4-benzyl-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)morpholine-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Synthesis and Biological Potential
Research efforts have been directed towards synthesizing novel compounds with significant biological activities. For instance, the synthesis of new heterocyclic compounds derived from visnaginone and khellinone has been reported, showcasing anti-inflammatory and analgesic properties, indicating the potential utility of similar compounds in therapeutic applications (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antimicrobial Activity
The quest for new antimicrobial agents has led to the synthesis of compounds with pyridine and pyrazine moieties. For example, substituted isosteres of pyridine- and pyrazinecarboxylic acids were synthesized and tested against Mycobacterium tuberculosis, highlighting the importance of exploring novel structures for antimycobacterial agents (M. Gezginci, Andmalcolm A. Martin, S. Franzblau, 1998).
Anticancer Activity
The development of new anticancer agents also benefits from the synthesis of novel compounds. N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides have been prepared and evaluated for their anticancer activity, demonstrating the potential of such compounds in the search for new therapeutic agents (V. Horishny, I. Drapak, T. Chaban, Y. Ostapiuk, V. Matiychuk, 2020).
Mechanism of Action
Target of Action
Compounds with a thiazole ring, like this one, have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with multiple receptors, which could be helpful in developing new useful derivatives .
Biochemical Pathways
Thiazole derivatives have been found to possess various biological activities, which suggests that they may affect a variety of biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have potent effects on human tumor cell lines .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the environment in which it is administered.
Properties
IUPAC Name |
4-benzyl-5-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)morpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c25-18-12-27-11-17(24(18)10-14-6-2-1-3-7-14)19(26)23-20-22-16(13-28-20)15-8-4-5-9-21-15/h1-9,13,17H,10-12H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOPLWJKYXRQBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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